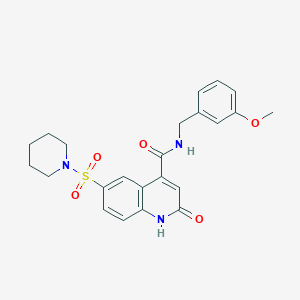
N-(3-methoxybenzyl)-2-oxo-6-(piperidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-327952 is a chemical compound with the molecular formula C_20H_21N_3O_2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-327952 typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through a series of reactions such as condensation, cyclization, and reduction. The final product is obtained by purifying the intermediate compound using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of WAY-327952 may involve large-scale chemical reactors and advanced purification systems. The process is optimized to ensure high yield and purity of the final product. Common solvents and reagents used in the synthesis include dichloromethane, methanol, and hydroxypropyl methylcellulose .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-327952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
WAY-327952 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic benefits, including its use as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of WAY-327952 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
WAY-327952 can be compared with other similar compounds to highlight its uniqueness:
WAY-100635: This compound is a selective serotonin receptor antagonist, whereas WAY-327952 may have different receptor targets.
WAY-267464: This compound is known for its anxiolytic effects, while WAY-327952 may have broader applications in medicine and industry.
The unique properties of WAY-327952, such as its specific molecular structure and reactivity, make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C23H25N3O5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-2-oxo-6-piperidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-31-17-7-5-6-16(12-17)15-24-23(28)20-14-22(27)25-21-9-8-18(13-19(20)21)32(29,30)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11,15H2,1H3,(H,24,28)(H,25,27) |
Clé InChI |
NSVRNHJTZDTWPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



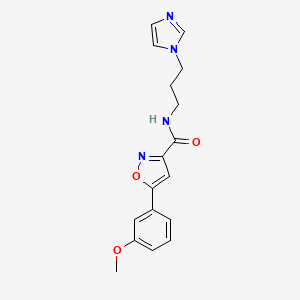
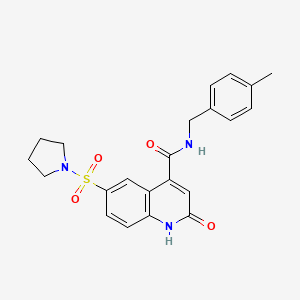
![1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B10816757.png)

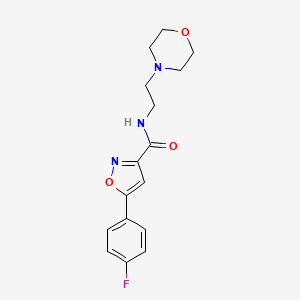
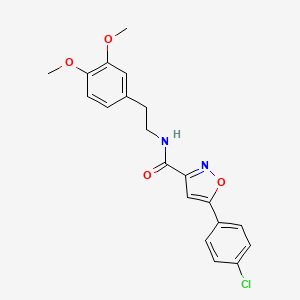
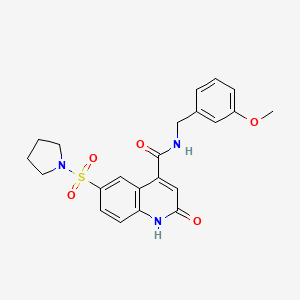
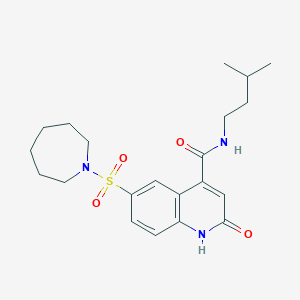
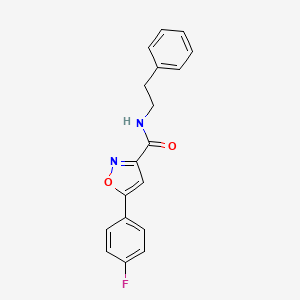
![4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816789.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10816804.png)
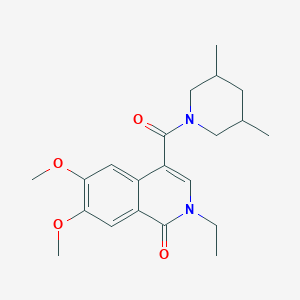
![N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B10816812.png)